molecular formula C12H12O3 B13067908 2-Oxo-2-(1-phenylcyclobutyl)acetic acid

2-Oxo-2-(1-phenylcyclobutyl)acetic acid

Cat. No.: B13067908
M. Wt: 204.22 g/mol
InChI Key: RBLKZIGPIHJNOW-UHFFFAOYSA-N
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Description

2-Oxo-2-(1-phenylcyclobutyl)acetic acid is an organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of a phenyl group attached to a cyclobutyl ring, which is further connected to an oxoacetic acid moiety. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of 2-Oxo-2-(1-phenylcyclobutyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutyl phenyl ketone with oxalic acid in the presence of a suitable catalyst. The reaction conditions typically include maintaining a temperature range of 20-25°C and using a solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis often involves similar reaction conditions and reagents. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

2-Oxo-2-(1-phenylcyclobutyl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Cancer Activity
Recent studies have indicated that derivatives of 2-oxo-2-(1-phenylcyclobutyl)acetic acid exhibit significant anti-cancer properties. For instance, the compound's analogs have shown promising results against various cancer cell lines, particularly colorectal carcinoma. The mechanisms of action involve inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Pharmacological Properties
The pharmacological profile of this compound suggests that it may act as a potent inhibitor of tumor growth. In vitro studies demonstrated that treatment with specific derivatives resulted in decreased cell viability in human colon cancer cell lines (HCT116 and LoVo), indicating its potential as a therapeutic agent .

Neuropharmacological Applications

Emerging Psychoactive Substances
The structural similarity of this compound to known psychoactive substances has led to investigations into its neuropharmacological effects. For example, substances like 2-oxo-PCE, an analog within the same chemical family, have been associated with acute poisoning cases, revealing both therapeutic potential and risks associated with misuse . This duality highlights the importance of ongoing research into the safety and efficacy of similar compounds.

Industrial Applications

Chemical Synthesis
In industrial chemistry, this compound can serve as an intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in reactions that yield other valuable chemicals, including pharmaceuticals and agrochemicals. The ability to modify its structure can lead to the development of novel compounds with enhanced properties .

Cosmetic Formulations

Skin Care Products
The compound's derivatives are being explored for use in cosmetic formulations due to their potential skin-beneficial properties. Research indicates that certain formulations can enhance skin hydration and stability while providing anti-aging benefits through their bioactive components . The incorporation of such compounds into cosmetic products aligns with the growing consumer demand for effective and safe personal care items.

Case Studies and Research Findings

Study Title Focus Area Findings
Anti-cancer effects of 2-oxoquinoline derivativesOncologySignificant apoptosis induction in HCT116 cells; modulation of apoptotic proteins .
Toxicological profile of 2-oxo-PCENeuropharmacologyIdentified as a dangerous emerging substance; acute poisoning cases highlighted its psychoactive effects .
Formulation principles in cosmeticsCosmetic ScienceEffective incorporation of polymeric materials for enhanced skin benefits; potential use of derivatives for moisturizing effects .

Mechanism of Action

The mechanism of action of 2-Oxo-2-(1-phenylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

2-Oxo-2-(1-phenylcyclobutyl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its phenylcyclobutyl group provides unique steric and electronic effects, making it valuable for specific applications in research and industry.

Biological Activity

2-Oxo-2-(1-phenylcyclobutyl)acetic acid is a compound with significant potential in medicinal chemistry, characterized by its unique structure that includes a cyclobutyl ring attached to a phenyl group and an acetic acid moiety. This compound is known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

The molecular formula of this compound is C13_{13}H14_{14}O3_{3}, with a molecular weight of approximately 218.25 g/mol. The compound features a carbonyl group (C=O), which plays a vital role in its chemical reactivity, allowing it to undergo nucleophilic substitutions and condensation reactions, making it useful in organic synthesis and pharmaceutical development.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its anti-cancer and antimicrobial properties.

Anti-Cancer Activity

Research has indicated that derivatives of this compound exhibit potent anti-cancer effects. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cell lines such as HCT116 (colorectal cancer) and LoVo cells. The mechanism involves the activation of caspases, leading to cell shrinkage and the formation of apoptotic bodies .

Table 1: Summary of Anti-Cancer Studies

CompoundCell LineConcentrationEffectReference
CQAHHCT11610 μMInduces apoptosis (20% to 85%)
CQAHLoVo10 μMInduces apoptosis (20% to 85%)

The apoptotic effect was confirmed through various assays, including Annexin V-propidium iodide staining, which demonstrated a significant increase in apoptotic cells upon treatment with the compound .

Antimicrobial Activity

In addition to its anti-cancer properties, the compound has shown promising antimicrobial activity. Studies have evaluated its effectiveness against various bacterial strains using the disc diffusion method. The results indicated that certain derivatives exhibited high activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity Results

CompoundBacterial StrainConcentration (µg/mL)Activity Level
4aStaphylococcus aureus250High
4dEscherichia coli250Moderate
4ePseudomonas aeruginosa500High

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the modulation of signaling pathways associated with apoptosis and inflammation. For example, inhibitors of caspases have been used to elucidate the role of these enzymes in drug-induced apoptosis, highlighting the importance of the MAPK pathway in mediating these effects .

Case Studies

Several case studies have documented the efficacy of related compounds derived from or structurally similar to this compound:

  • Case Study on CQAH : A derivative was tested for its ability to induce apoptosis in colorectal cancer cells. The study found that treatment with CQAH led to significant morphological changes consistent with apoptosis, including chromatin condensation and increased apoptotic nuclei .
  • Antibacterial Efficacy : A series of derivatives were synthesized and tested against common pathogenic bacteria. The results showed that specific compounds had potent antibacterial effects, outperforming standard antibiotics in some cases .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-oxo-2-(1-phenylcyclobutyl)acetic acid

InChI

InChI=1S/C12H12O3/c13-10(11(14)15)12(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15)

InChI Key

RBLKZIGPIHJNOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=O)C(=O)O

Origin of Product

United States

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